3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
Description
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a 2,4-dichlorophenyl group, a hydroxy group, and a 4-methylpiperazin-1-ylmethyl group attached to the chromen-4-one core.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-24-6-8-25(9-7-24)11-16-19(26)5-4-15-20(27)17(12-28-21(15)16)14-3-2-13(22)10-18(14)23/h2-5,10,12,26H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYHDAXCUCUAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst.
Attachment of the 4-methylpiperazin-1-ylmethyl group: This can be done through nucleophilic substitution reactions, where the piperazine derivative is reacted with a suitable leaving group on the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.
Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and piperazine groups.
7-hydroxy-4H-chromen-4-one: Lacks the dichlorophenyl and piperazine groups.
8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one: Lacks the dichlorophenyl and hydroxy groups.
Uniqueness
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is unique due to the combination of its functional groups, which contribute to its distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its lipophilicity, while the hydroxy group and piperazine moiety contribute to its potential biological activities.
Biological Activity
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, often referred to as a chromenone derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Chromone Core : The chromone structure is known for various pharmacological properties.
- Dichlorophenyl Group : This moiety enhances lipophilicity and may influence receptor binding.
- Piperazinylmethyl Group : This group is often associated with neuroactive compounds and may enhance CNS penetration.
Structural Formula
Molecular Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can protect against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Competitive inhibition | |
| Antioxidant Activity | Free radical scavenging | |
| Antimicrobial Activity | Disruption of microbial membranes |
Neuroprotective Effects
Research has shown that derivatives of chromenones exhibit neuroprotective effects. A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Properties
In vitro studies have indicated that this compound possesses antimicrobial activity against various pathogens. For instance, it was effective against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies have indicated that the compound may inhibit cancer cell proliferation through apoptosis induction. Mechanistic studies revealed that it could modulate pathways related to cell cycle regulation and apoptosis.
Table 2: Biological Activity Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
